1-烯丙基-6-甲基-4-苯基-5-(3-苯基-1,2,4-噁二唑-5-基)-3,4-二氢嘧啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

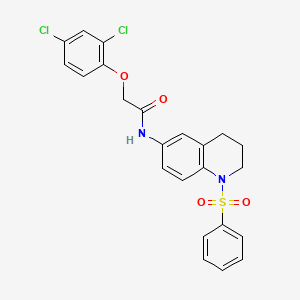

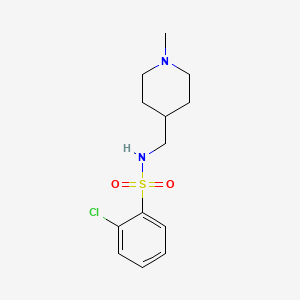

The compound 1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a multifaceted molecule that appears to be derived from a class of compounds known for their potential biological activities. The core structure of this compound is a dihydropyrimidinone ring, which is a common scaffold in medicinal chemistry due to its presence in several bioactive molecules.

Synthesis Analysis

The synthesis of related dihydropyrimidinone compounds has been reported using a one-pot cyclocondensation approach, which involves the reaction of aldehydes with β-keto esters and urea or thiourea. For instance, a series of 4-aryl-5-isopropoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-ones were synthesized using strontium chloride hexahydrate as a catalyst . Similarly, the synthesis of 1-(3-(aryl-4,5-dihydroisoxazol-5-yl)methyl)-4-trihalomethyl-1H-pyrimidin-2-ones was achieved through a 1,3-dipolar cycloaddition reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of dihydropyrimidinones is characterized by a six-membered ring containing two nitrogen atoms. The presence of a 1,2,4-oxadiazole ring, as seen in the target compound, suggests additional nitrogen-containing heterocycles that could contribute to the molecule's biological activity. The structure of related compounds has been confirmed using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry .

Chemical Reactions Analysis

Dihydropyrimidinones can undergo various chemical reactions due to their reactive sites. For example, the reaction of 3-chloro-1,2,4-oxadiazoles with allylamines has been shown to produce tetrahydroisoxazolopyrimidines through a tandem reaction pathway . This indicates that the compound may also participate in similar tandem reactions, leading to the formation of complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidinones and their derivatives are influenced by the substituents on the core ring. Compounds in this class have shown significant antibacterial and antifungal activities, as well as cytotoxic activity against various human cancer cell lines . The presence of different functional groups, such as the isopropoxycarbonyl group or trihalomethyl group, can enhance these activities. The compound of interest, with its phenyl and oxadiazole substituents, is likely to exhibit unique properties that could be explored for potential pharmacological applications.

科学研究应用

抗微生物和抗氧化性能

已经研究了1-烯丙基-6-甲基-4-苯基-5-(3-苯基-1,2,4-噁二唑-5-基)-3,4-二氢嘧啶-2(1H)-酮衍生物的潜在抗微生物和抗氧化活性。具体来说,从这种化学结构衍生出的化合物被发现对各种细菌和真菌物种表现出良好的抗微生物活性。此外,某些衍生物展示出显著的抗氧化性能,突显了它们在应对与氧化应激相关问题中的潜力(Dey et al., 2022)。同样,另一项研究关注了一些衍生物的抗氧化活性,强调了这些化合物在对抗氧化应激相关损伤方面的潜力(George et al., 2010)。

抗结核和抗原虫效应

研究还探讨了这些衍生物的抗结核和抗原虫效应。某些化合物显示出对结核分枝杆菌的良好活性,表明它们在结核病治疗中的潜力。抗原虫活性也值得关注,为原虫感染的新治疗途径提供了见解(Desai et al., 2016),(Dürüst et al., 2012)。

抗癌潜力

多项研究已经检验了1-烯丙基-6-甲基-4-苯基-5-(3-苯基-1,2,4-噁二唑-5-基)-3,4-二氢嘧啶-2(1H)-酮衍生物的抗癌潜力。这些研究揭示了某些衍生物对癌细胞系表现出中等细胞毒性,表明它们作为抗癌药物的潜力(Redda & Gangapuram, 2007)。此外,一系列新型衍生物展示了抗癌活性,强调了这种化学结构在潜在抗癌疗法开发中的重要性(Rahmouni et al., 2016)。

属性

IUPAC Name |

4-methyl-6-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-prop-2-enyl-1,6-dihydropyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-3-14-26-15(2)18(19(23-22(26)27)16-10-6-4-7-11-16)21-24-20(25-28-21)17-12-8-5-9-13-17/h3-13,19H,1,14H2,2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTFLQHBEKVAGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1CC=C)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)

![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)

![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)

![[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/no-structure.png)